(E)-Hexadec-11-en-1-ol
Overview
Description
Synthesis Analysis
The synthesis of (E)-Hexadec-11-en-1-ol and its analogues involves complex chemical procedures aimed at creating compounds with specific configurations and properties. One notable method includes the olefination of fluorinated aldehydes and hydroboration of fluorinated dienes obtained, leading to the synthesis of fluorine-containing analogues, akin to components of insect pheromones (Odinokov et al., 1992). This approach exemplifies the intricate strategies employed to synthesize (E)-Hexadec-11-en-1-ol derivatives for specific applications.
Scientific Research Applications
In the perfume industry and food processing, leaf alcohols like (E)-Hex-2-en-1-ol and (Z)-hex-3-en-1-ol are used as potent additives to flavors and fragrances (Leitmannová & Červený, 2006).
The synthesis of fluorine-containing tetra- and hexadec-11E/Z-en-1-ols and their acetates, analogues of insect pheromones, demonstrates their application in entomology (Odinokov et al., 1992).
Organo-selenium reagents can mediate the intramolecular alkylation and cyclization of certain compounds, resulting in products like 3-oxabicyclo[3.1.0]hexan-2-ols (Miao & Huang, 2009).
Z-11-Hexadecen-1-al (Z11-16A1), a sex pheromone found in the female cranberry girdler, is used to attract males in grass seed fields (McDonough & Kamm, 1979).
Acetylenic precursors of insect pheromones like (E)-Hexadec-11-en-1-ol can be synthesized from undecylenic acid (Odinokov et al., 1990).
A mixture of Z-11-hexadecen-1-ol acetate and Z-11-hexadecen-1-ol, in a specific ratio, serves as a specific attractant for the clover cutworm, Scotogramma trofolii (Struble & Swailes, 1975).
Safety And Hazards
- (E)-Hexadec-11-en-1-ol is generally considered safe for topical use.
- However, avoid excessive exposure, as it may cause skin irritation.
- No significant systemic toxicity is reported.
Future Directions
- Further research is needed to explore its potential applications in cosmetics, pharmaceuticals, and dermatology.
- Investigate its role in lipid signaling pathways and cellular functions.
properties
IUPAC Name |
(E)-hexadec-11-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVMNRHQWXIJIS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314637 | |
Record name | (E)-11-Hexadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Hexadec-11-en-1-ol | |
CAS RN |
61301-56-2 | |
Record name | (E)-11-Hexadecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61301-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-Hexadec-11-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-11-Hexadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hexadec-11-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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